![molecular formula C8H9BrClNOS B1424979 N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide CAS No. 1183046-17-4](/img/structure/B1424979.png)
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide
Descripción general
Descripción
“N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide” is a chemical compound with the CAS Number: 1183046-17-4 . It has a molecular weight of 282.59 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids has been investigated . The reaction conditions were well-tolerated by a wide range of electron-donating and withdrawing functional groups .Molecular Structure Analysis
The IUPAC name of the compound is N-[(4-bromo-2-thienyl)methyl]-2-chloro-N-methylacetamide . The InChI code is 1S/C8H9BrClNOS/c1-11(8(12)3-10)4-7-2-6(9)5-13-7/h2,5H,3-4H2,1H3 .Physical And Chemical Properties Analysis
“N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide” is a powder that is stored at room temperature . It has a molecular weight of 282.59 .Aplicaciones Científicas De Investigación
-
Synthesis of Derivatives via Suzuki Cross-Coupling Reaction
- Application : The compound is used in the synthesis of imine derivatives via the Suzuki cross-coupling reaction . It’s also used in the synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives .
- Method : The reaction involves the coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids . In another study, the reaction of 4-bromo-2-methylaniline with 3-bromothiophen-2-carbaldehyde in the presence of glacial acetic acid was performed .
- Results : The reactions resulted in moderate to good yields (58–72%) and excellent yield (94%) . Density functional theory (DFT) investigations were performed to explore the structural properties of the synthesized molecules .
-
Pharmacological Activities of Derivatives
- Application : Similar compounds have been studied for their pharmacological activities, including antimicrobial and anticancer properties .
- Method : The molecular structures of the synthesized derivatives were confirmed by their respective characterization methods .
- Results : The results of these studies are not specified in the source .
-
Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine Derivatives
- Application : The compound is used in the synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via the Suzuki cross-coupling reaction .
- Method : The reaction involves the coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .
- Results : The reactions resulted in moderate to good yields (58–72%) . Density functional theory (DFT) investigations were performed to explore the structural properties of the synthesized molecules .
-
Synthesis of N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline
-
Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Analogs
- Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine Derivatives
- Application : The compound is used in the synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via the Suzuki cross-coupling reaction .
- Method : The reaction involves the coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .
- Results : The reactions resulted in moderate to good yields (58–72%) . Density functional theory (DFT) investigations were performed to explore the structural properties of the synthesized molecules .
Propiedades
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNOS/c1-11(8(12)3-10)4-7-2-6(9)5-13-7/h2,5H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIFBTFJOFKIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



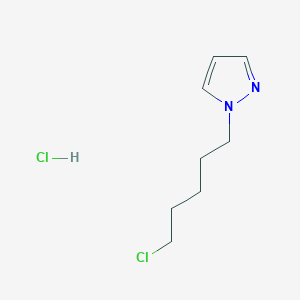
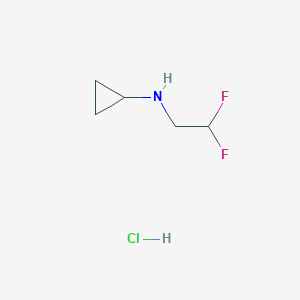
![2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1424903.png)
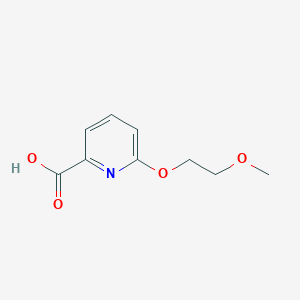
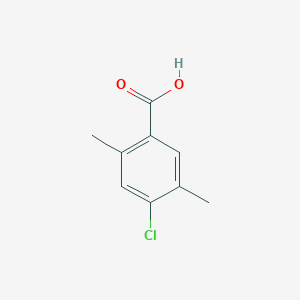
![2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride](/img/structure/B1424907.png)
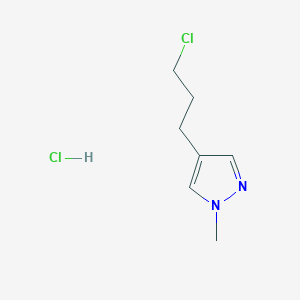
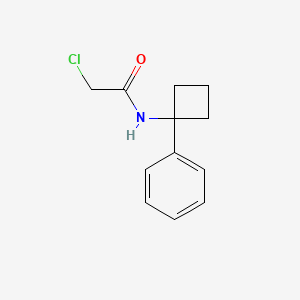
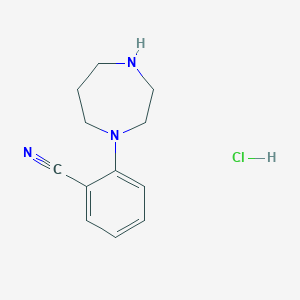
![2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide](/img/structure/B1424913.png)
![ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate](/img/structure/B1424915.png)
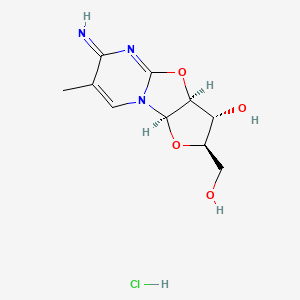
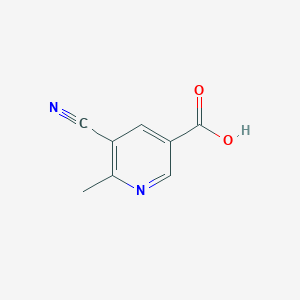
![[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424919.png)